psi-7976

Übersicht

Beschreibung

PSI-7976 is an isomer of PSI-7977 . It is an active inhibitor of HCV RNA replication in the HCV replicon assay, demonstrating potent anti-hepatitis C virus (HCV) activity .

Synthesis Analysis

PSI-7851, a mixture of two diastereoisomers, PSI-7976 and PSI-7977, was synthesized . PSI-7977, which showed tenfold greater activity, was moved forward into clinical development .Molecular Structure Analysis

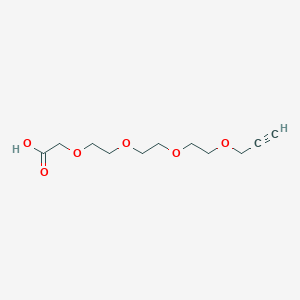

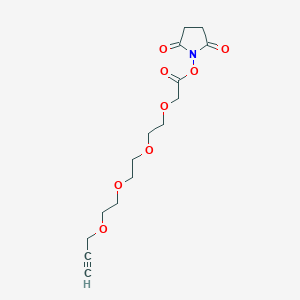

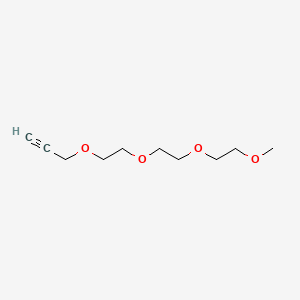

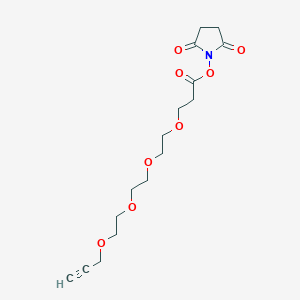

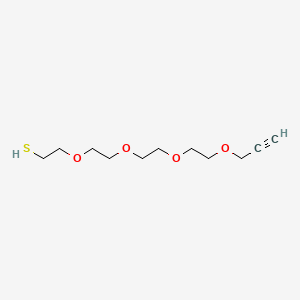

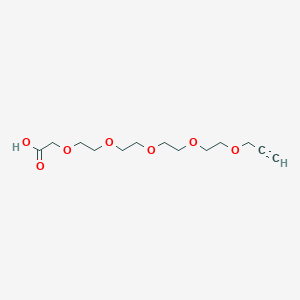

The molecular formula of PSI-7976 is C22H29FN3O9P . It has a molecular weight of 529.45 .Chemical Reactions Analysis

PSI-7851 is a mixture of two diastereoisomers, PSI-7976 and PSI-7977 . Carboxylesterase 1 (CES1) preferentially hydrolyzes PSI-7976 over PSI-7977 .Physical And Chemical Properties Analysis

PSI-7976 is a solid substance with a white to off-white color . It has a molecular weight of 529.45 and a molecular formula of C22H29FN3O9P .Wissenschaftliche Forschungsanwendungen

Antiviral Activity Against Hepatitis C Virus (HCV)

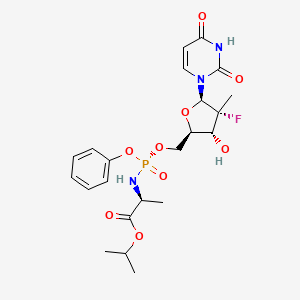

Psi-7976: , as part of the prodrug PSI-7851 , has demonstrated potent anti-HCV activity both in vitro and in vivo . It is one of the diastereoisomers of PSI-7851, with its counterpart PSI-7977 being the more active form. The compound inhibits HCV RNA replication by being metabolized to the active triphosphate form, which then inhibits the HCV NS5B RNA-dependent RNA polymerase .

Activation Mechanism in HCV Replication Inhibition

The activation of Psi-7976 involves a series of enzymatic reactions. Initially, the carboxyl ester is hydrolyzed by human cathepsin A (CatA) and/or carboxylesterase 1 (CES1), followed by a nucleophilic attack on the phosphorus, resulting in the production of an alaninyl phosphate metabolite, PSI-352707 . This metabolite is common to both diastereoisomers of PSI-7851 .

Role of Human Cathepsin A and Carboxylesterase 1

Studies have shown that both CatA and CES1 are expressed in primary human hepatocytes and are involved in the hydrolysis of the carboxyl ester of Psi-7976 . However, the expression of CES1 is undetectable in clone A replicon cells, indicating that CatA is primarily responsible for the hydrolysis in these cells .

Conversion to Active Metabolites

After the initial hydrolysis, Psi-7976 undergoes further transformations to become the active triphosphate metabolite, PSI-7409 . This process involves the removal of the amino acid moiety of PSI-352707 by histidine triad nucleotide-binding protein 1 (Hint1), followed by consecutive phosphorylations to form PSI-7410 and finally PSI-7409 .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16+,18+,20+,22+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZHDVOVKQGIBA-YBSJRAAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC(C)C)N[P@@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025684 | |

| Record name | psi-7976 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

psi-7976 | |

CAS RN |

1190308-01-0 | |

| Record name | psi-7976 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1190308010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | psi-7976 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSI-7976 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V14CN8M621 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.